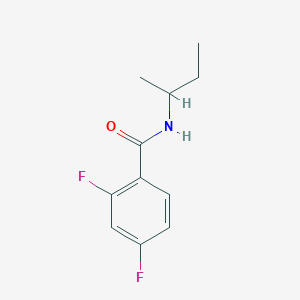

N-(sec-butyl)-2,4-difluorobenzamide

Description

N-(sec-butyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and two fluorine atoms at the 2- and 4-positions of the benzoyl ring. This compound is structurally significant due to the electron-withdrawing effects of fluorine atoms, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-butan-2-yl-2,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-3-7(2)14-11(15)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORSVMYPTOHKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of N-(sec-butyl)-2,4-difluorobenzamide, emphasizing substituent effects on properties and applications:

Key Structural and Functional Insights :

Fluorination Position :

- 2,4-Difluoro vs. 2,6-Difluoro : The 2,4-difluoro configuration in this compound may favor planar molecular stacking via C–H···F interactions, as observed in polymorphic benzamides . In contrast, 2,6-difluoro derivatives like Chlorfluazuron exhibit stronger dipole interactions, enhancing insecticidal activity .

However, its steric bulk may reduce binding affinity in enzyme-active sites compared to smaller substituents like aminoethyl . Aryl vs. Alkyl: Aryl-substituted analogs (e.g., 3,5-difluorophenyl in ) exhibit stronger π-π stacking and higher melting points, whereas alkyl groups enhance solubility in nonpolar media .

Biological Activity: Substitution at the amide nitrogen directly impacts target specificity. For example, pyrazolyl and pyridinyl groups (as in ) confer antimicrobial or insecticidal activity, while aminoethyl groups enable protonation, enhancing solubility and interaction with parasitic proteins .

Physicochemical and Mechanistic Comparisons

- Thermal Stability : Fluorinated benzamides generally exhibit high thermal stability due to strong C–F bonds. The sec-butyl derivative’s stability may lie between that of rigid aryl analogs (decomposition >250°C ) and flexible alkyl derivatives.

- Mechanical Properties : Polymorphic 2,4-difluorobenzamides demonstrate that fluorine positioning and intermolecular interactions (e.g., C–H···F) significantly influence material hardness and elasticity .

- Environmental Impact : Compounds like Teflubenzuron and Chlorfluazuron are classified as environmentally hazardous due to persistence, suggesting that this compound may require similar handling precautions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.